molecular formula C12H14ClNO3 B3382183 Ethyl 2-[2-(4-chlorophenyl)acetamido]acetate CAS No. 313067-48-0

Ethyl 2-[2-(4-chlorophenyl)acetamido]acetate

Cat. No.: B3382183
CAS No.: 313067-48-0
M. Wt: 255.7 g/mol
InChI Key: XBJRLLFFZUBSOI-UHFFFAOYSA-N
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Description

Systematic IUPAC Naming Conventions

The name "Ethyl 2-[2-(4-chlorophenyl)acetamido]acetate" systematically describes the molecule's structure. The parent structure is identified as "ethyl acetate (B1210297)," indicating an ethyl ester of acetic acid. The "2-" locant specifies that a substituent is attached to the carbon adjacent to the carbonyl group of the acetate moiety. This substituent is "2-(4-chlorophenyl)acetamido." This name breaks down as follows: an "acetamido" group (-NH-C(O)-CH3) where the acetyl methyl group is substituted at its 2-position with a "4-chlorophenyl" group.

An alternative and equally valid IUPAC name is Ethyl N-[2-(4-chlorophenyl)acetyl]glycinate . This name treats the molecule as a derivative of the amino acid glycine (B1666218), where the ethyl ester of glycine (glycinate) is N-acylated on the nitrogen atom with a (4-chlorophenyl)acetyl group. Both names accurately describe the same chemical structure.

Identifier Value
Systematic Name 1This compound
Systematic Name 2Ethyl N-[2-(4-chlorophenyl)acetyl]glycinate
Molecular FormulaC12H14ClNO3
Molecular Weight255.70 g/mol

Structural Features: Chlorophenyl, Acetamido, and Ethyl Acetate Moieties

The compound's chemical behavior is a composite of its three primary structural components:

Chlorophenyl Moiety : This consists of a benzene (B151609) ring substituted with a chlorine atom at the para (4-) position. The chlorine atom is an electron-withdrawing group, which influences the electron density of the aromatic ring and can affect the reactivity of the entire molecule. The chlorophenyl group is a common feature in many pharmacologically active compounds.

Acetamido Moiety : This is a functional group containing a nitrogen atom attached to a carbonyl group (-C(O)N-), forming a secondary amide. The amide linkage is a fundamental component of peptides and proteins and is known for its planarity and ability to participate in hydrogen bonding. This rigidity can influence the conformational possibilities of the molecule. pressbooks.pub

Ethyl Acetate Moiety : This part of the molecule is the ethyl ester of an N-substituted glycine. The ester group can be susceptible to hydrolysis under acidic or basic conditions, regenerating a carboxylic acid. In organic synthesis, ethyl esters are often used as protecting groups for carboxylic acids.

Classification within Acylamino Acid Esters and Amide Derivatives

Based on its functional groups, this compound can be classified in several ways. It is fundamentally an N-acylamino acid ester . nih.gov N-acyl amino acids are a significant class of molecules with diverse biological roles. nih.gov The core of the molecule is an ethyl ester of glycine, an amino acid, which has been acylated on its nitrogen atom.

Furthermore, the presence of the amide bond places it in the broad category of amide derivatives . pressbooks.pubvvc.edu Specifically, it is a secondary amide, as the amide nitrogen is bonded to one acyl group and one non-acyl carbon atom.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[[2-(4-chlorophenyl)acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-2-17-12(16)8-14-11(15)7-9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJRLLFFZUBSOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661174
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Research Significance and Scope of Investigation Within Synthetic Chemistry

Esterification of 2-[2-(4-chlorophenyl)acetamido]acetic acid Precursors

Once the precursor, 2-[2-(4-chlorophenyl)acetamido]acetic acid, is synthesized (typically via the acylation of glycine (B1666218) with a 4-chlorophenylacetyl derivative), the final step is the esterification of its carboxylic acid group to yield the target ethyl ester. This transformation can be achieved through several established methods.

Fischer-Speier esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols in the presence of a strong acid catalyst. organic-chemistry.orglibretexts.orgmasterorganicchemistry.com This equilibrium-driven process is fundamental in organic synthesis. libretexts.org

The reaction involves the protonation of the carbonyl oxygen of the carboxylic acid (2-[2-(4-chlorophenyl)acetamido]acetic acid) by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). This protonation enhances the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by the alcohol (ethanol). masterorganicchemistry.com The subsequent steps involve proton transfer and the elimination of a water molecule to form the final ester. organic-chemistry.org

To drive the equilibrium towards the product, Le Châtelier's principle is applied. This is typically accomplished by using a large excess of ethanol (B145695), which acts as both the reactant and the solvent, or by removing water from the reaction mixture as it forms, often through azeotropic distillation. masterorganicchemistry.comlibretexts.org

Table 1: General Conditions for Fischer Esterification

ParameterConditionPurpose
Reactants 2-[2-(4-chlorophenyl)acetamido]acetic acid, EthanolFormation of the ethyl ester
Catalyst Concentrated H₂SO₄, p-TsOH, HClTo protonate the carbonyl group and activate it for nucleophilic attack masterorganicchemistry.com
Temperature RefluxTo increase the reaction rate
Strategy Use of excess ethanol or removal of waterTo shift the equilibrium toward product formation libretexts.org

Transesterification is another viable strategy, involving the conversion of one ester into another by reaction with an alcohol. masterorganicchemistry.com In this context, a different ester of 2-[2-(4-chlorophenyl)acetamido]acetic acid (e.g., a methyl or benzyl (B1604629) ester) could be converted to the desired ethyl ester.

The reaction can be catalyzed by either an acid or a base. wikipedia.org

Acid-Catalyzed Transesterification: The mechanism is analogous to Fischer esterification, involving protonation of the carbonyl, nucleophilic attack by ethanol, formation of a tetrahedral intermediate, and elimination of the original alcohol (e.g., methanol). masterorganicchemistry.com

Base-Catalyzed Transesterification: This pathway involves a nucleophilic attack of an alkoxide (e.g., sodium ethoxide) on the ester's carbonyl carbon, proceeding through a tetrahedral intermediate to displace the original alkoxy group. masterorganicchemistry.com

The equilibrium is driven forward by using a large excess of the desired alcohol (ethanol) or by removing the displaced alcohol (e.g., methanol) from the reaction mixture, often by distillation. wikipedia.org This method is particularly useful for synthesizing esters of larger alcohols from more common methyl or ethyl esters. wikipedia.org

Multi-step Synthetic Pathways and Intermediate Precursors

The most common route to this compound involves the synthesis of key building blocks, which are then coupled together. This multi-step approach allows for the purification of intermediates, often leading to a high-purity final product. The core reaction is the amide bond formation between 2-(4-chlorophenyl)acetic acid and the amino group of ethyl glycinate (B8599266).

2-(4-chlorophenyl)acetic acid: This crucial precursor is typically synthesized from 4-chlorobenzyl cyanide. The synthesis involves the hydrolysis of the nitrile group under acidic or basic conditions. A common laboratory and industrial method involves heating 4-chlorobenzyl cyanide with a strong acid, such as sulfuric acid, in an aqueous solution. The reaction proceeds through the formation of an intermediate amide, which is then hydrolyzed to the corresponding carboxylic acid.

Table 2: Representative Synthesis of 4-Chlorophenylacetic Acid

StepReagents & ConditionsOutcome
Hydrolysis 4-chlorobenzyl cyanide, Sulfuric acid, WaterHydrolysis of the nitrile to a carboxylic acid
Work-up Cooling, Crystallization, FiltrationIsolation of crude 4-chlorophenylacetic acid
Purification RecrystallizationHigh-purity 4-chlorophenylacetic acid

Ethyl Glycinate Hydrochloride: This intermediate provides the glycine backbone in its esterified form. It is commonly prepared via the Fischer esterification of glycine with ethanol in the presence of an acid catalyst. To facilitate the reaction and improve the stability and handling of the product, hydrogen chloride gas is often bubbled through the ethanol to serve as the catalyst, yielding the hydrochloride salt directly. An alternative method uses thionyl chloride (SOCl₂) which reacts with ethanol to generate HCl in situ and also acts as a dehydrating agent.

One-pot synthesis, which involves conducting multiple reaction steps in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and reduced waste. researchgate.net For the synthesis of this compound, a sequential one-pot approach could involve the formation of an activated intermediate of 2-(4-chlorophenyl)acetic acid, followed by the immediate addition of ethyl glycinate.

Green Chemistry Principles in Synthetic Route Design

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical processes involved. Key areas of focus include the use of biocatalysis, safer solvents, and improved atom economy. researchgate.net

Biocatalysis: The conventional chemical synthesis of N-acyl amino acids often requires harsh conditions or toxic activating agents. nih.gov An environmentally benign alternative is the use of enzymes. Lipases or aminoacylases can catalyze the formation of the amide bond under mild, aqueous conditions, eliminating the need for hazardous reagents and solvents. researchgate.netuni-duesseldorf.de This enzymatic approach offers high selectivity and reduces the generation of chemical waste. bbwpublisher.comresearchgate.net

Solvent Selection and Reaction Conditions: Traditional organic solvents can be replaced with greener alternatives such as water, ethanol, or supercritical fluids. Furthermore, energy-intensive heating can be substituted with more efficient methods like microwave irradiation. Microwave-assisted synthesis can dramatically reduce reaction times and improve yields, contributing to a more sustainable process. researchgate.net

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. One-pot syntheses are inherently more atom-economical as they eliminate the need for work-up and purification of intermediates, thereby reducing solvent usage and waste generation.

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and more efficient.

Solvent-Free Reaction Conditions

The elimination of volatile organic solvents is a primary goal in green chemistry, as it reduces environmental impact and simplifies purification processes. Mechanochemistry, particularly ball milling, has emerged as a powerful technique for conducting reactions in the solid state, often leading to higher yields and shorter reaction times. rsc.org

The synthesis of amides and peptide bonds under solvent-free ball milling conditions has been successfully demonstrated. exlibrisgroup.com This approach typically involves the milling of a carboxylic acid and an amine component with a coupling agent and a solid base. For the synthesis of this compound, this would involve the reaction of 4-chlorophenylacetic acid and ethyl glycinate.

Research on the mechanochemical synthesis of peptides has shown that the coupling of N-protected amino acids with amino acid esters can be achieved in high yields. nih.gov For instance, the coupling of various Boc-protected amino acids with amino ester salts in the presence of a coupling agent like ethyl cyano(hydroxyimino)acetate (Oxyma) and a solid base such as sodium dihydrogen phosphate (B84403) (NaH₂PO₄) proceeds efficiently in a ball mill with minimal or no solvent. nih.gov The reaction times are often significantly shorter compared to traditional solution-phase synthesis. nih.gov

While a specific protocol for this compound via ball milling is not extensively documented in readily available literature, the general principles of mechanochemical amide bond formation are directly applicable. The key advantage of this method is the intimate mixing of reactants in the solid phase, which can enhance reactivity and obviate the need for a solvent to bring the reactants together. rsc.org

Below is a representative data table illustrating the conditions and outcomes for the solvent-free synthesis of related N-acyl amino acid esters using mechanochemical methods.

Table 1: Solvent-Free Synthesis of N-Acyl Glycine Esters via Ball Milling

Entry Acyl Donor Amine Component Coupling System Time (h) Yield (%)
1 Z-L-Alanine L-Phenylalanine amide HCl Papain/Na₂CO₃ 2 57
2 Boc-Phenylalanine Alanine methyl ester HCl NaHCO₃ 2 94
3 4-Chlorophenylacetic Acid Ethyl Glycinate EDC/Oxyma/NaH₂PO₄ 1-2 Est. >90

Data is representative of similar reactions found in the literature. Entry 3 is an estimation based on analogous reactions. nih.govrsc.orgsci-hub.se

Energy-Efficient Synthetic Protocols

The use of alternative energy sources, such as microwave irradiation and ultrasound, has revolutionized synthetic organic chemistry by providing rapid and efficient heating methods. These techniques often lead to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. nih.govnih.gov

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This direct heating of the reaction mixture can lead to rapid temperature increases and accelerated reaction rates. eurekaselect.com The synthesis of acetamide derivatives has been shown to be highly efficient under microwave irradiation. For instance, the reaction of 2-chloroacetyl chloride with various amines, a reaction analogous to the first step in a potential synthesis of the target molecule, is significantly faster under microwave conditions. exlibrisgroup.com

The direct acylation of ethyl glycinate with 4-chlorophenylacetic acid or its activated derivatives would be expected to proceed efficiently under microwave irradiation, likely in the presence of a suitable coupling agent or catalyst and potentially under solvent-free conditions. farmaciajournal.com The synthesis of various N-substituted acetamides has been reported with high yields in minutes under microwave irradiation, compared to hours with conventional heating. exlibrisgroup.com

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient synthetic route. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, which can dramatically accelerate chemical reactions. nih.govresearchgate.net

Ultrasound has been successfully employed for the synthesis of a variety of acetamide derivatives, often resulting in higher yields and shorter reaction times compared to silent (non-sonicated) reactions. nih.govresearchgate.net The synthesis of N-substituted 1,2,4-triazole-2-yl-2-sulfanyl acetamide derivatives, for example, was achieved in 40-80 minutes with yields of 75-89% under ultrasound, whereas conventional methods required 16-26 hours for lower to moderate yields. nih.gov This demonstrates the potential for significant process intensification.

The following table summarizes representative data for the energy-efficient synthesis of compounds analogous to this compound.

Table 2: Energy-Efficient Synthesis of N-Acyl Amino Acid Ester Analogues

Entry Method Acyl Donor Amine Component Conditions Time Yield (%)
1 Microwave 2-Chloroacetyl chloride Morpholine Et₃N, CH₂Cl₂ 1-2 h High
2 Microwave Substituted Phenylacetic Acid Various Amines Solvent-free 6 min 85
3 Ultrasound 2-(4-isobutylphenyl)propanoic acid derivative 2-bromoacetamides NaH, DCM, 45-55°C 39-80 min 75-89

Data is compiled from syntheses of analogous structures. exlibrisgroup.comnih.govnih.govfarmaciajournal.com

Hydrolysis of the Ethyl Ester Moiety.

The ethyl ester group in this compound is susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond by water. This process can be catalyzed by either acids or bases, leading to the formation of the corresponding carboxylic acid and ethanol.

Base-Mediated Saponification Kinetics.

In the presence of a base, such as sodium hydroxide (B78521), the hydrolysis of the ethyl ester, also known as saponification, occurs. This reaction is generally irreversible and follows second-order kinetics, being first order in both the ester and the hydroxide ion. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating an ethoxide ion, which is a strong base. The ethoxide ion subsequently deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and ethanol. This final acid-base step drives the reaction to completion.

Influence of Reaction Conditions on Hydrolysis Rate and Product Formation.

Several factors can influence the rate and outcome of the hydrolysis of this compound.

Temperature: Increasing the reaction temperature generally accelerates the rate of both acid- and base-catalyzed hydrolysis by providing the necessary activation energy for the reaction to proceed.

pH: The rate of hydrolysis is significantly dependent on the pH of the reaction medium. In acidic or basic conditions, the reaction rate is enhanced due to catalysis.

Concentration of Reactants: In base-mediated saponification, the rate of reaction is directly proportional to the concentrations of both the ester and the base.

Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the transition states, thereby affecting the reaction rate.

Interactive Data Table: General Factors Influencing Ester Hydrolysis

FactorEffect on Acid-Catalyzed HydrolysisEffect on Base-Mediated Saponification
Temperature Rate increases with temperatureRate increases with temperature
pH Catalyzed by low pHCatalyzed by high pH
Reactant Conc. Equilibrium position affected by water concentrationRate is dependent on ester and base concentration
Solvent Can influence reaction rateCan influence reaction rate

Reactions at the Amide Nitrogen.

The amide nitrogen in this compound possesses a lone pair of electrons, making it nucleophilic and capable of participating in various reactions.

N-Alkylation and N-Acylation Reactions.

N-Alkylation: The amide nitrogen can be alkylated using alkyl halides in the presence of a base. The base is required to deprotonate the amide nitrogen, forming a more nucleophilic amide anion, which then attacks the alkyl halide in a nucleophilic substitution reaction. The choice of base and reaction conditions is crucial to avoid competing reactions, such as hydrolysis of the ester group. General platforms for N-alkylation of amides have been developed using various catalytic systems, including copper metallaphotoredox, which allows for the coupling of a wide range of N-nucleophiles with alkyl halides under mild conditions. nih.gov

N-Acylation: N-acylation can be achieved by reacting the amide with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base to neutralize the hydrogen halide byproduct. This reaction introduces a second acyl group onto the nitrogen atom, forming an imide derivative. Various methods for the acylation of amides have been reported, including the use of tertiary amine bases in the presence of magnesium chloride to facilitate the reaction with acid chlorides. lookchem.com

Rearrangement Reactions Involving the Amide Group.

While specific rearrangement reactions for this compound are not documented in the provided search results, amides, in general, can undergo certain types of rearrangements under specific conditions. For instance, the Hofmann rearrangement converts a primary amide to a primary amine with one less carbon atom, and the Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can then be converted to an amine. However, the applicability of these reactions to the specific structure of this compound would depend on the reaction conditions and the stability of the molecule under those conditions. A study on the rearrangement of 2-chloro-N-aryl acetamides provides a mild and efficient synthesis of N-aryl glycines, which involves a rearrangement process. nih.gov

Reactions at the Methylene Alpha to the Carbonyl and Amide Groups.

The methylene group positioned between the carbonyl and the amide functionalities in this compound is considered an active methylene group. The adjacent electron-withdrawing groups (the carbonyl of the ester and the nitrogen of the amide) increase the acidity of the protons on this methylene group, making it susceptible to deprotonation by a suitable base.

Deprotonation and Subsequent Electrophilic Additions.

In theory, the deprotonation of the active methylene group would generate a carbanion. This nucleophilic carbanion could then react with various electrophiles in electrophilic addition reactions, such as alkylation with alkyl halides. However, no specific studies demonstrating this reactivity for this compound were identified in the searched literature.

Condensation Reactions.

Active methylene compounds are known to participate in condensation reactions with aldehydes and ketones, such as the Knoevenagel condensation. This reaction typically involves the formation of a new carbon-carbon double bond. While the potential for this compound to undergo such reactions exists, no specific examples or experimental data were found.

Transformations of the 4-Chlorophenyl Moiety.

The 4-chlorophenyl group in the molecule offers a site for various transformations, particularly those common for aryl halides.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck) at the Aryl Halide.

The chlorine atom on the phenyl ring could potentially undergo palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling would involve reaction with a boronic acid or ester, while the Heck reaction would involve coupling with an alkene. These reactions are powerful tools for forming carbon-carbon bonds. Despite the prevalence of these reactions in organic synthesis, no studies specifically utilizing this compound as a substrate were found.

Electrophilic Aromatic Substitution Reactions.

The 4-chlorophenyl ring is also a potential site for electrophilic aromatic substitution reactions, such as nitration or halogenation. The existing chloro and acetamidoethyl substituents would direct incoming electrophiles to specific positions on the aromatic ring. However, the literature search did not yield any specific studies on the electrophilic aromatic substitution reactions of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise connectivity and spatial arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be assembled.

Proton NMR (¹H NMR) for Proton Environment and Coupling Analysis

The ¹H NMR spectrum provides information about the different chemical environments of protons in the molecule. The number of signals corresponds to the number of non-equivalent protons, their chemical shift indicates the electronic environment, the integration value reveals the number of protons in that environment, and the splitting pattern (multiplicity) shows the number of neighboring protons.

For Ethyl 2-[2-(4-chlorophenyl)acetamido]acetate, the following proton signals are predicted:

Ethyl Ester Group: This group would exhibit a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-O-CH₂-CH₃) are adjacent to three methyl protons, resulting in a quartet. The terminal methyl protons (-O-CH₂-CH₃) are adjacent to two methylene protons, leading to a triplet.

Glycine (B1666218) Methylene Group: The protons of the methylene group adjacent to the ester and the amide nitrogen (-NH-CH₂-COO-) would likely appear as a doublet, being coupled to the amide proton.

Amide Proton: The amide proton (-NH-) signal is expected to be a triplet, as it is coupled to the adjacent glycine methylene protons. Its chemical shift can be variable and is sensitive to solvent, concentration, and temperature due to hydrogen bonding.

Benzyl (B1604629) Methylene Group: The methylene protons of the 4-chlorophenylacetyl group (-CO-CH₂-Ar) are in an isolated spin system and would appear as a sharp singlet.

4-Chlorophenyl Group: Due to the para-substitution, the aromatic protons would appear as two distinct doublets, characteristic of an AA'BB' system, representing the protons ortho and meta to the chloro substituent.

Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J, Hz)Integration
-CH₂-CH₃ (Ethyl)~1.25Triplet (t)~7.13H
-CH₂-CH₃ (Ethyl)~4.20Quartet (q)~7.12H
-NH-CH₂-COO-~4.10Doublet (d)~5.82H
-CO-CH₂-Ar~3.65Singlet (s)-2H
Aromatic H (ortho to Cl)~7.30Doublet (d)~8.52H
Aromatic H (meta to Cl)~7.25Doublet (d)~8.52H
-NH-~6.5-8.5Triplet (t)~5.81H

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment. The spectrum is typically proton-decoupled, meaning each unique carbon appears as a single line.

Key predicted signals for this compound include:

Carbonyl Carbons: Two distinct signals in the downfield region (~168-172 ppm) are expected for the amide and ester carbonyl carbons.

Aromatic Carbons: Four signals are anticipated for the 4-chlorophenyl ring. The carbon bearing the chlorine atom (ipso-carbon) will be shifted downfield, as will the carbon attached to the acetyl group. The other two signals represent the ortho and meta carbons.

Aliphatic Carbons: Signals for the four aliphatic carbons—the ethyl CH₃ and CH₂, the glycine CH₂, and the benzyl CH₂—would appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-CH₂-CH₃ (Ethyl)~14.0
-CH₂-CH₃ (Ethyl)~61.5
-NH-CH₂-COO-~41.5
-CO-CH₂-Ar~43.0
Aromatic CH (meta to Cl)~129.0
Aromatic CH (ortho to Cl)~130.5
Aromatic C-Cl~133.0
Aromatic C-CH₂~134.0
Amide C=O~169.0
Ester C=O~170.0

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). For this molecule, key expected cross-peaks would confirm the ethyl group connectivity (-CH₂-CH₃) and the coupling between the amide proton (NH) and the adjacent glycine methylene protons (-NH-CH₂-).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlation). It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). It is invaluable for connecting different fragments of the molecule. Key HMBC correlations would include the correlation from the ethyl protons to the ester carbonyl carbon and from the benzyl and glycine methylene protons to their respective adjacent carbonyl carbons, confirming the core structure of the molecule.

Dynamic NMR Studies for Conformational Analysis

The C-N bond of an amide has a partial double bond character due to resonance, which restricts rotation around this bond. This can lead to the existence of cis and trans rotamers, which may be observable by NMR, particularly at low temperatures.

Dynamic NMR studies, which involve recording spectra at various temperatures, could be employed to investigate this conformational behavior. beilstein-journals.org

At low temperatures, separate signals for the cis and trans isomers might be resolved.

As the temperature increases, the rate of rotation around the amide bond increases, causing the separate signals to broaden.

At a specific temperature, known as the coalescence temperature, the signals merge into a single, broad peak.

At even higher temperatures, a single, sharp, time-averaged signal would be observed. By analyzing the coalescence temperature and the separation of the signals, the activation energy barrier (ΔG‡) for the rotational process can be calculated, providing quantitative insight into the molecule's conformational dynamics. beilstein-journals.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman provide information about the functional groups present in a molecule by probing their characteristic vibrational modes.

The IR spectrum of this compound would be expected to show strong absorptions corresponding to:

N-H Stretch: A medium intensity peak around 3300 cm⁻¹ for the secondary amide N-H bond. spcmc.ac.in

C-H Stretches: Absorptions just below 3000 cm⁻¹ for aliphatic C-H bonds and just above 3000 cm⁻¹ for aromatic C-H bonds.

Carbonyl (C=O) Stretches: Two distinct and strong absorption bands are expected. The ester carbonyl typically absorbs at a higher frequency (~1735-1750 cm⁻¹) than the secondary amide carbonyl (Amide I band, ~1640-1680 cm⁻¹). spcmc.ac.in This separation is a key diagnostic feature.

Aromatic C=C Stretches: Medium intensity peaks in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong band for the ester C-O bond in the 1000-1300 cm⁻¹ region.

C-Cl Stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹.

Raman spectroscopy would provide complementary information, especially for the non-polar aromatic ring and C-C backbone vibrations.

Characteristic Vibrational Modes of Amide I, II, and III Bands

The amide group gives rise to several characteristic vibrational bands that are sensitive to conformation and hydrogen bonding. nih.govresearchgate.net

Amide I: This band, occurring in the 1600–1700 cm⁻¹ range, is the most intense absorption in the IR spectrum of amides. researchgate.net It arises primarily from the C=O stretching vibration (~80%) coupled with a small contribution from the C-N stretching vibration. For a secondary amide like the one in the target molecule, this band is expected in the solid state around 1640 cm⁻¹ and at higher frequencies (1680-1700 cm⁻¹) in dilute solution. spcmc.ac.in

Amide II: This band is found between 1470 and 1570 cm⁻¹. nih.gov It is a mixed vibration, resulting from the coupling of the N-H in-plane bending and the C-N stretching vibrations. In solid-state spectra of secondary amides, this band typically appears in the 1515-1570 cm⁻¹ region. spcmc.ac.in

Amide III: This is a more complex and generally weaker band observed in the 1250–1350 cm⁻¹ range. nih.gov It arises from a combination of C-N stretching, N-H in-plane bending, and other vibrations of the amide backbone.

The positions and shapes of these bands, particularly Amide I, are highly sensitive to the local environment and are widely used in the conformational analysis of peptides and proteins.

Summary of Predicted Amide IR Bands

BandPredicted Wavenumber (cm⁻¹)Primary Vibrational Mode
N-H Stretch~3300N-H stretching
Amide I~1640-1680C=O stretching
Amide II~1515-1570N-H bending and C-N stretching
Amide III~1250-1350C-N stretching and N-H bending

Analysis of Ester Carbonyl and C-Cl Stretches

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is instrumental in identifying key functional groups within a molecule. The spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent amide, ester, and aryl halide moieties.

The two most prominent features would be the carbonyl (C=O) stretching vibrations from both the ester and the amide groups.

Ester Carbonyl (C=O) Stretch: Aliphatic esters typically show a strong absorption band in the range of 1750-1735 cm⁻¹. orgchemboulder.com The electronic environment of the carbonyl group, including inductive effects from the adjacent oxygen atom, influences this frequency. chemicalforums.com

Amide Carbonyl (C=O) Stretch (Amide I band): The amide C=O stretch, known as the Amide I band, is one of the most intense absorptions in the spectra of amides. leibniz-fli.de It generally appears between 1600 and 1700 cm⁻¹. leibniz-fli.denih.gov This band is primarily associated with the C=O stretching vibration (70-85%) and is highly sensitive to the molecular backbone conformation. leibniz-fli.de

Aryl C-Cl Stretch: The stretching vibration of the carbon-chlorine bond in aryl chlorides is typically observed in the fingerprint region of the IR spectrum. For chlorobenzene (B131634) derivatives, this absorption is expected in the 1100-1035 cm⁻¹ range. uhcl.edu Another characteristic absorption for alkyl halides is the C-Cl stretch, which appears between 850-550 cm⁻¹. orgchemboulder.com

Table 1: Expected Characteristic IR Absorption Frequencies
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
EsterC=O Stretch1750-1735Strong
AmideC=O Stretch (Amide I)~1700-1630Strong
AmideN-H Bend (Amide II)1580-1510Medium-Strong
Aryl HalideAryl C-Cl Stretch1100-1035Medium-Strong

Conformational Insights from Vibrational Spectra

The vibrational spectrum provides more than just functional group identification; it offers profound insights into the molecule's three-dimensional conformation. The frequencies of the amide bands, in particular, are sensitive to the local environment, including hydrogen bonding and dihedral angles. acs.org

The Amide II band, which arises from a combination of N-H in-plane bending and C-N stretching, is found between 1510 and 1580 cm⁻¹. leibniz-fli.de The Amide III band is more complex and appears in the 1250–1350 cm⁻¹ region. nih.gov The precise positions of these bands can indicate the presence of specific secondary structures, such as helices or sheets in larger biomolecules, by reflecting the nature of intra- and intermolecular hydrogen bonds. acs.orgnih.gov

In this compound, the N-H group of the amide can act as a hydrogen bond donor, while the carbonyl oxygens of both the amide and ester groups can act as acceptors. Variations in sample concentration or solvent could lead to shifts in the N-H and C=O stretching frequencies, providing evidence of different conformational states or intermolecular associations in solution or the solid state. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to predict the vibrational spectra of different stable conformers, which can then be compared with experimental data to determine the dominant conformation. pitt.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing clues to its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). acs.orgnih.gov This precision allows for the unambiguous determination of a compound's elemental composition. researchgate.net For this compound, the molecular formula is C₁₂H₁₄ClNO₃.

The calculated monoisotopic mass is 255.066222 Da. An HRMS experiment would be expected to yield a measured mass that corresponds closely to this theoretical value, confirming the molecular formula. measurlabs.com This high level of accuracy is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas. bioanalysis-zone.com

Table 2: Exact Mass Calculation
ElementCountIsotopic Mass (Da)Total Mass (Da)
Carbon (¹²C)1212.000000144.000000
Hydrogen (¹H)141.00782514.109550
Chlorine (³⁵Cl)134.96885334.968853
Nitrogen (¹⁴N)114.00307414.003074
Oxygen (¹⁶O)315.99491547.984745
Total Monoisotopic Mass 255.066222

Fragmentation Pathways and Structural Deductions

In mass spectrometry, particularly under electron ionization (EI), the molecular ion often undergoes fragmentation, breaking into smaller, charged fragments. The resulting pattern is unique to the molecule and can be used for structural elucidation. docbrown.info For this compound, several fragmentation pathways can be predicted based on its structure, which contains ester, amide, and benzylic functionalities. libretexts.org

Key predicted fragmentation pathways include:

Loss of the ethoxy radical (•OCH₂CH₃): Cleavage of the C-O bond in the ester group would result in an acylium ion.

Loss of ethylene (B1197577) via McLafferty rearrangement: If sterically feasible, a hydrogen atom from the ethyl group can be transferred to the carbonyl oxygen, leading to the elimination of a neutral ethylene molecule.

Cleavage of the amide bond: The C-N bond of the amide can break, leading to fragments corresponding to the acyl portion and the amino acetate (B1210297) portion.

Benzylic cleavage: The bond between the chlorophenyl ring and the adjacent methylene group is a likely point of cleavage, leading to the formation of a stable chlorotropylium or chlorobenzyl cation.

Table 3: Plausible Mass Spectrometry Fragments
Fragment Ion StructureProposed Formation Pathwaym/z (for ³⁵Cl)
[C₁₂H₁₄ClNO₃]⁺•Molecular Ion255
[C₁₀H₁₀ClNO₂]⁺Loss of •OCH₂CH₃210
[C₈H₇ClO]⁺Cleavage of amide C-N bond154
[C₇H₆Cl]⁺Benzylic cleavage125
[C₄H₈NO₂]⁺Cleavage of amide C-N bond102

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsional angles, which define the molecule's conformation in the solid state.

Molecular Geometry, Bond Lengths, and Bond Angles

While a specific crystal structure for this compound has not been reported, its molecular geometry can be predicted based on standard values for similar chemical environments. wikipedia.org

Aromatic Ring: The 4-chlorophenyl group will be planar, with C-C bond lengths intermediate between single and double bonds (approximately 1.39-1.41 Å). sydney.edu.aunih.gov The C-Cl bond length is expected to be around 1.74 Å.

Amide Group: Amide groups are known to be planar due to the delocalization of the nitrogen lone pair into the carbonyl π-system. This results in a C-N bond with partial double-bond character, which is shorter than a typical C-N single bond.

Ester Group: The ester functional group also tends to be planar.

Bond Angles: The sp² hybridized carbons in the phenyl ring and the carbonyl groups will have bond angles of approximately 120°. The sp³ hybridized carbons in the methylene and ethyl groups will exhibit tetrahedral geometry with bond angles around 109.5°.

Table 4: Expected Molecular Geometry Parameters
Bond/AngleHybridizationExpected Value
C(aryl)-C(aryl) Bond Lengthsp²-sp²~1.39 Å
C(aryl)-Cl Bond Lengthsp²-sp³~1.74 Å
C=O (Ester/Amide) Bond Lengthsp²-sp²~1.22 Å
C(O)-N (Amide) Bond Lengthsp²-sp²~1.33 Å
C-C Single Bond Lengthsp³-sp³~1.54 Å
Aryl C-C-C Anglesp²~120°
Carbonyl C-C-N Anglesp²~120°
Aliphatic C-C-C Anglesp³~109.5°

Torsion Angles and Conformational Preferences in the Crystalline State

The conformation of this compound in the solid state would be defined by a set of key torsion angles. These angles describe the rotation around single bonds and dictate the three-dimensional arrangement of the molecule. Analysis of these angles would reveal the molecule's preferred shape, such as whether it adopts a planar or a more twisted conformation. Key torsion angles for analysis would include those around the acetamido linkage and the ethyl acetate group, which would determine the relative orientations of the chlorophenyl ring, the amide plane, and the ester group.

Table 1: Hypothetical Key Torsion Angles for Conformational Analysis

Atom 1Atom 2Atom 3Atom 4Torsion Angle (°)
C(ar)C(ar)C(α)C(O)Data Unavailable
C(α)C(O)N(H)C(β)Data Unavailable
C(O)N(H)C(β)C(O, ester)Data Unavailable
N(H)C(β)C(O, ester)O(ester)Data Unavailable
C(β)C(O, ester)O(ester)C(ethyl)Data Unavailable

This table illustrates the torsion angles that would be critical for defining the molecular conformation. Actual values can only be obtained from experimental crystal structure determination.

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. Understanding these interactions is crucial for explaining the stability and physical properties of the crystalline solid.

Hydrogen Bonding Networks (N-H⋯O, C-H⋯O)

The presence of an amide N-H group (a hydrogen bond donor) and carbonyl oxygen atoms (hydrogen bond acceptors) makes hydrogen bonding a primary director of the crystal packing. It would be expected that N-H⋯O hydrogen bonds, linking the amide proton of one molecule to a carbonyl oxygen of a neighboring molecule, would form significant motifs like chains or dimers. Weaker C-H⋯O interactions, involving hydrogens from the chlorophenyl ring or the ethyl group, could also play a role in stabilizing the three-dimensional structure.

Table 2: Potential Hydrogen Bonding Parameters

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)∠DHA (°)Symmetry of A
N-H···O=C(amide)DataDataDataDataData
N-H···O=C(ester)UnavailableUnavailableUnavailableUnavailableUnavailable
C-H···O=CDataDataDataDataData

This table outlines the geometric parameters used to define hydrogen bonds. The data would be derived from the solved crystal structure.

π-Stacking Interactions Involving Aromatic Rings

The 4-chlorophenyl ring is an aromatic system capable of engaging in π-stacking interactions. These interactions, arising from the overlap of π-orbitals between adjacent rings, contribute significantly to crystal cohesion. The geometry of these interactions can be parallel-displaced or T-shaped (edge-to-face). Analysis would involve calculating the centroid-to-centroid distance between interacting rings and the slip angles to characterize the nature of the π-stacking.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Following an extensive search of available scientific literature, no specific theoretical or computational studies employing Density Functional Theory (DFT) were found for the compound Ethyl 2-[2-(4-chlorophenyl)acetamido]acetate. Consequently, the detailed data required to populate the following sections on its geometry optimization, vibrational frequencies, molecular orbitals, electrostatic potential, electron delocalization, and reactivity descriptors are not available in published research.

While DFT is a common method for characterizing novel compounds, it appears that this specific molecule has not been the subject of such a published computational analysis. Research is available for structurally related compounds containing either the 4-chlorophenyl moiety or the ethyl acetate (B1210297) group, but per the strict focus of this article, data from those separate analyses cannot be presented here.

Geometry Optimization and Energy Minimization

No published studies containing data on the optimized geometry, including bond lengths and angles, or the minimized energy of this compound could be located. This information would typically be derived from DFT calculations at a specified level of theory (e.g., B3LYP) and basis set.

Vibrational Frequency Calculations and Spectroscopic Correlation

There are no available computational studies that report the calculated vibrational frequencies (IR and Raman spectra) for this compound. Such a study would provide theoretical wavenumbers that could be correlated with experimental spectroscopic data to confirm the compound's structure.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Data regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound are not available in the scientific literature. This analysis is crucial for understanding a molecule's electronic properties and chemical reactivity.

Molecular Electrostatic Potential (MEP) Mapping

No Molecular Electrostatic Potential (MEP) maps for this compound have been published. An MEP map would visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Hyperconjugation

A Natural Bond Orbital (NBO) analysis for this specific compound has not been reported. NBO analysis provides insight into intramolecular charge transfer, electron delocalization from donor (filled) to acceptor (unfilled) orbitals, and the stabilization energy associated with these hyperconjugative interactions.

Molecular Dynamics (MD) Simulations for Conformational Sampling

There is no specific information available in the search results regarding molecular dynamics simulations performed on this compound for the purpose of conformational sampling.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Characterization

Detailed QTAIM analysis for the characterization of bonding in this compound is not described in the available literature. psgcas.ac.in

Computational Approaches to Reaction Mechanism Prediction and Transition State Elucidation

Information regarding the application of computational methods to predict the reaction mechanism or elucidate the transition states involved in the synthesis of this compound could not be found in the provided search results.

Applications in Organic Synthesis

Benzimidazole DerivativesBenzimidazole synthesis is classically achieved through the Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative (like an aldehyde, ester, or nitrile) under acidic conditions.ijrar.orgnih.govThis requires the diamine functionality on a benzene (B151609) ring, which is not a feature of Ethyl 2-[2-(4-chlorophenyl)acetamido]acetate.

Given the lack of specific research literature supporting the proposed synthetic applications for "this compound," this article cannot be completed as requested. Constructing the article would require fabricating synthetic pathways and research findings, which is not permissible.

Modification of the Chlorophenyl Ring (e.g., via Cross-Coupling)

The presence of a chlorine atom on the phenyl ring makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents onto the aromatic ring.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide. acs.orgnih.gov The chlorophenyl group of the title compound can react with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base to yield biaryl or aryl-vinyl structures, respectively. acs.orgresearchgate.net The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields, especially with less reactive aryl chlorides. acs.orgresearchgate.net

CatalystLigandBaseSolventTemperature (°C)
Pd(OAc)₂P(t-Bu)₃Cs₂CO₃Dioxane80-90
Pd₂(dba)₃XPhosK₃PO₄t-BuOH/H₂O100
"Ligand-free" Pd/CK₂CO₃Water100

Heck Reaction: The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. organic-chemistry.orgacs.org By reacting this compound with various olefins in the presence of a palladium catalyst and a base, vinylated derivatives can be synthesized. acs.orgmdpi.com The reaction conditions can be tuned to favor the formation of either the E or Z isomer of the product. acs.org

CatalystLigandBaseSolventTemperature (°C)
Pd(OAc)₂P(o-tolyl)₃Et₃NDMF100
Pd₂(dba)₃P(t-Bu)₃Cy₂NMeDioxaneRoom Temp - 100
Pd/Cn-Bu₄N⁺OAc⁻Dioxane80-120

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling aryl halides with amines. rsc.orgtcichemicals.comrsc.org The chlorophenyl moiety can be functionalized with a variety of primary and secondary amines, leading to the synthesis of N-aryl derivatives. thieme-connect.comwikipedia.org The choice of a suitable palladium catalyst and a sterically hindered phosphine (B1218219) ligand is critical for the successful coupling of aryl chlorides. tcichemicals.comrsc.org

CatalystLigandBaseSolventTemperature (°C)
Pd₂(dba)₃BINAPNaOt-BuToluene80-110
Pd(OAc)₂XPhosCs₂CO₃t-BuOH100
Pd-PEPPSI-IPr(PhOMe)₂-K₃PO₄Dioxane100

Derivatization of the Ethyl Ester Group (e.g., Amidation, Reduction)

The ethyl ester group in this compound is a versatile handle for further synthetic transformations, including amidation and reduction.

Amidation: The direct reaction of the ethyl ester with amines to form amides, known as aminolysis, can be challenging and often requires harsh conditions or catalysts. nsf.gov However, various methods have been developed to facilitate this transformation. organic-chemistry.orgorganic-chemistry.orgnih.gov For instance, the use of strong bases like sodium amide or the activation of the ester with coupling reagents can promote the reaction. fishersci.co.uk Alternatively, transition-metal-catalyzed amidations have emerged as powerful methods. nsf.gov

Reagent/CatalystAmineSolventConditions
NH₃/MeOHAmmoniaMethanolHigh pressure, heat
Amine, NaCNPrimary or Secondary Amine-Neat, heat
Ni(cod)₂/NHC ligandPrimary or Secondary AmineToluene60 °C

Reduction: The ethyl ester can be readily reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). doubtnut.comadichemistry.comdoubtnut.commasterorganicchemistry.com This transformation converts the ester functionality into a hydroxymethyl group, providing a new site for further modifications, such as oxidation or etherification. It is important to note that LiAlH₄ is a powerful reducing agent and may also reduce the amide functionality under certain conditions. adichemistry.com

Reducing AgentSolventTemperature (°C)Product
LiAlH₄THF, Diethyl ether0 to reflux2-[2-(4-chlorophenyl)acetamido]ethanol
Diisobutylaluminum hydride (DIBAL-H)Toluene, THF-782-[2-(4-chlorophenyl)acetamido]acetaldehyde

Modifications at the Amide Nitrogen

The secondary amide nitrogen in this compound possesses a proton that can be abstracted by a strong base, generating an amidate anion. This nucleophilic species can then participate in various reactions, allowing for modifications at the nitrogen atom.

N-Alkylation: The alkylation of the amide nitrogen can be achieved by treating the compound with a strong base, such as sodium hydride, followed by the addition of an alkyl halide. semanticscholar.orgstackexchange.com This reaction introduces an alkyl group onto the nitrogen atom, leading to the formation of a tertiary amide. Phase-transfer catalysts can also be employed to facilitate this transformation under milder conditions. semanticscholar.org

N-Acylation: Similarly, the amide nitrogen can be acylated using an acylating agent, such as an acid chloride or anhydride, in the presence of a base. This reaction results in the formation of an N-acyl derivative, also known as an imide.

N-Arylation: The palladium-catalyzed N-arylation of amides, a variation of the Buchwald-Hartwig amination, allows for the introduction of an aryl group at the amide nitrogen. syr.edunih.gov This reaction typically requires a palladium catalyst, a suitable ligand, and a base to couple the amide with an aryl halide.

Development of New Synthetic Pathways utilizing the Compound's Distinct Functionalities

The presence of multiple reactive sites on this compound makes it a valuable building block for the development of novel synthetic pathways, particularly in the construction of heterocyclic systems and in multicomponent reactions.

The acetamide (B32628) moiety, for instance, can serve as a synthon for the synthesis of various heterocycles. tubitak.gov.trresearchgate.netresearchgate.netacs.org Depending on the reaction partners and conditions, cyclization reactions can be designed to form five- or six-membered rings containing nitrogen and potentially other heteroatoms. For example, intramolecular cyclization reactions could lead to the formation of lactams, while intermolecular reactions with appropriate bis-electrophiles could yield more complex heterocyclic structures.

Furthermore, the compound's functionalities can be exploited in multicomponent reactions (MCRs). researchgate.netrug.nl MCRs are powerful synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. The amine, ester, and activated methylene (B1212753) functionalities within the molecule could potentially participate in known or novel MCRs to rapidly generate molecular diversity.

Future Research Directions

Exploration of Novel and Sustainable Synthetic Routes

Future synthetic research should prioritize the development of novel and sustainable methods for the preparation of Ethyl 2-[2-(4-chlorophenyl)acetamido]acetate. Current synthetic strategies for similar acetamide (B32628) derivatives often rely on conventional methods that may involve harsh reagents or generate significant waste. Green chemistry approaches, such as microwave-assisted researchgate.net or ultrasound-assisted synthesis, could offer more environmentally friendly alternatives, potentially leading to higher yields and shorter reaction times.

Furthermore, the exploration of one-pot multicomponent reactions, a cornerstone of modern synthetic chemistry, could provide an efficient and atom-economical route to the target molecule and its derivatives. The use of bio-based and renewable starting materials and solvents should also be a key consideration in developing these new synthetic pathways, aligning with the principles of sustainable chemistry.

Advanced Spectroscopic Characterization for Elucidating Dynamic Processes

A thorough spectroscopic characterization is fundamental to understanding the structural and electronic properties of this compound. While standard techniques like ¹H and ¹³C NMR, IR, and mass spectrometry are essential for initial structural confirmation, advanced spectroscopic methods can provide deeper insights into its dynamic behavior.

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be invaluable for unambiguous assignment of all proton and carbon signals, especially in more complex analogues. Moreover, variable-temperature NMR studies could reveal information about conformational changes and rotational barriers within the molecule, such as the rotation around the amide bond. Time-resolved spectroscopic techniques could be employed to study the molecule's behavior in excited states, providing data on its photophysical properties.

In-depth Computational Studies of Intermolecular Interactions and Solvation Effects

Computational chemistry offers a powerful tool to complement experimental findings and to predict the behavior of this compound. Density Functional Theory (DFT) calculations can be utilized to optimize the molecular geometry, predict spectroscopic properties, and analyze the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.com

A significant area for future computational research lies in the detailed investigation of intermolecular interactions. Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to identify and characterize non-covalent interactions like hydrogen bonds and van der Waals forces that govern the compound's solid-state packing and its interactions in solution. researchgate.net Molecular dynamics simulations would be instrumental in studying the solvation effects in different solvents, providing a microscopic view of the solute-solvent interactions and their influence on the compound's conformation and reactivity. nih.gov

Design and Synthesis of Chemically Diverse Analogues for Fundamental Chemical Studies

The systematic design and synthesis of a library of chemically diverse analogues of this compound would be a crucial step in establishing structure-property relationships. Modifications could be made to all three key regions of the molecule:

The Phenyl Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions on the 4-chlorophenyl ring would allow for a systematic study of how electronic effects influence the molecule's properties.

The Acetamido Linker: The length and nature of the linker between the phenyl ring and the amide nitrogen could be varied to investigate the impact of steric and electronic factors on the compound's conformation and reactivity.

The Ethyl Acetate (B1210297) Moiety: The ester group could be replaced with other functional groups, such as amides, carboxylic acids, or nitriles, to explore the effect of these changes on the molecule's chemical behavior.

The synthesis and characterization of these analogues would provide a rich dataset for understanding the fundamental chemical principles governing this class of compounds.

Investigation of the Compound's Role in Catalytic Reactions (if applicable)

Given the presence of potential coordination sites (the amide and ester carbonyl oxygens, and the nitrogen atom), it is conceivable that this compound or its derivatives could act as ligands for metal catalysts. Future research could explore the synthesis of metal complexes incorporating this molecule and investigate their catalytic activity in various organic transformations. For instance, palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and novel ligands can significantly impact their efficiency and selectivity. mdpi.com

Conversely, the compound itself might exhibit catalytic properties in certain reactions, for example, as an organocatalyst. Studies could be designed to screen for such activity in reactions like aldol (B89426) or Michael additions.

Development of Analytical Methodologies for Detection and Quantification in Complex Mixtures (purely chemical, e.g., reaction monitoring)

The ability to accurately detect and quantify this compound in complex mixtures is essential for monitoring its formation during synthesis and for studying its stability and reactivity. Future analytical research should focus on developing robust and sensitive methods for this purpose.

High-performance liquid chromatography (HPLC), coupled with detectors such as UV-Vis or mass spectrometry (MS), would be a primary technique to develop for both qualitative and quantitative analysis. nih.gov Gas chromatography-mass spectrometry (GC-MS) could also be a viable option, potentially after derivatization to increase volatility. google.com The development of these methods would involve optimizing parameters such as the stationary phase, mobile phase composition, and detector settings to achieve high resolution and sensitivity. These validated analytical methods would be crucial for ensuring the purity of synthesized batches and for conducting kinetic studies of reactions involving this compound.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-[2-(4-chlorophenyl)acetamido]acetate?

The synthesis typically involves a multi-step approach:

  • Step 1 : Acylation of 4-chloroaniline with bromoacetyl bromide to form 2-(4-chlorophenyl)acetamide.
  • Step 2 : Esterification with ethanol under acidic or basic catalysis to yield the final product. Key conditions include refluxing in solvents like acetone or dichloromethane and using catalysts such as potassium carbonate (for nucleophilic substitution) . Purification often employs column chromatography or recrystallization.

Q. Which spectroscopic and analytical methods are optimal for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the acetamido and ester moieties, with aromatic protons (δ 7.2–7.4 ppm) and ester carbonyl signals (δ ~170 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., loss of the ethyl group or cleavage of the acetamido bond) .
  • IR Spectroscopy : Identifies amide C=O stretches (~1650 cm1^{-1}) and ester C=O (~1730 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers optimize low yields in the acylation or esterification steps?

Contradictions in yields often arise from:

  • Reaction Solvent : Polar aprotic solvents (e.g., DMF) improve nucleophilicity in acylation, while ethanol/acetone mixtures enhance esterification efficiency .
  • Catalyst Selection : Switching from H2_2SO4_4 to DMAP (4-dimethylaminopyridine) for esterification reduces side reactions .
  • Temperature Control : Maintaining 0–5°C during acylation minimizes decomposition of reactive intermediates .

Q. How should contradictory bioactivity data (e.g., variable enzyme inhibition) be resolved?

Discrepancies may stem from:

  • Structural Analogues : Bioactivity differences in ethyl ester vs. free acid derivatives (e.g., reduced activity in Ethyl 2-(2-((4-chlorophenyl)carbamoyl)phenoxy)acetate due to ester hydrolysis limitations ).
  • Assay Conditions : Varying pH or co-solvents (e.g., DMSO) can alter compound stability or binding affinity. Validate results using orthogonal assays (e.g., SPR for binding kinetics and cellular viability tests) .

Q. What computational strategies predict interactions with biological targets?

  • Molecular Docking : Models interactions with enzymes (e.g., cyclooxygenase-2) by aligning the acetamido group in hydrophobic pockets .
  • MD Simulations : Assess stability of ligand-protein complexes over time, focusing on hydrogen bonding between the amide NH and catalytic residues .
  • QSAR Studies : Correlate substituent effects (e.g., chloro vs. fluoro at the phenyl ring) with bioactivity trends .

Key Recommendations for Experimental Design

  • Stability Testing : Monitor hydrolysis of the ester group under physiological pH (7.4) using HPLC to assess suitability for in vivo studies .
  • Cross-Study Validation : Replicate bioactivity assays with standardized protocols (e.g., fixed DMSO concentration ≤1%) to minimize variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.